N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUHMWWSFBSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions. The pyrimidine ring is then constructed through a series of condensation reactions involving suitable precursors such as cyanoacetamide and benzyl bromide. The final step involves coupling the benzimidazole and pyrimidine moieties via a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in the field of oncology. Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the activity of V600EBRAF, a well-known oncogenic mutation in melanoma. In one study, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit V600EBRAF, with some compounds showing IC50 values as low as 0.49 µM against cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 12e | V600EBRAF | 0.49 | Melanoma |
| 12i | V600EBRAF | 0.67 | Melanoma |
| 12l | V600EBRAF | 0.75 | Melanoma |
Enzyme Inhibition
N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibitors targeting DHODH are being explored for their therapeutic potential in treating acute myelogenous leukemia (AML). A study highlighted the design of potent DHODH inhibitors, demonstrating that modifications to the compound structure could enhance its efficacy and selectivity .
Case Study: DHODH Inhibition
- Objective : To evaluate the efficacy of DHODH inhibitors in AML.
- Method : In vitro assays were conducted to assess cytotoxicity and enzyme inhibition.
- Results : The optimized compounds exhibited low cytotoxicity on non-cancerous cells while maintaining strong antileukemic activity in xenograft models.
Antiviral Research
Emerging research suggests that compounds similar to this compound may also have antiviral properties. The structural characteristics that confer anticancer activity could be beneficial in developing antiviral agents as well. For example, certain derivatives have shown effectiveness against viruses by targeting specific viral enzymes or pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzo[d]imidazole and pyrimidine rings can significantly affect biological activity and selectivity towards target enzymes.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Comments |
|---|---|---|
| Benzyloxy group | Increased solubility and potency | Enhances bioavailability |
| Substituent on imidazole | Altered binding affinity | Critical for enzyme selectivity |
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA function. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares the N-(1H-benzo[d]imidazol-2-yl)carboxamide motif with several analogues, but key differences lie in the substituents and appended heterocycles:
Key Observations :
- Chromenone-containing analogues (4a-d) introduce additional hydrogen-bond acceptors (e.g., carbonyl groups) and planar aromatic systems, which may enhance DNA intercalation or kinase inhibition .
- Sulfonylacetamidines () exhibit greater conformational flexibility due to alkyl chains, contrasting with the rigid pyrimidine core of the target compound .
Physicochemical and Pharmacokinetic Properties
Using Veber’s parameters for oral bioavailability (), the target compound and its analogues were evaluated for key molecular properties:
Analysis :
- The target compound’s moderate rotatable bond count (5) and polar surface area (~90 Ų) align with Veber’s criteria for acceptable bioavailability (≤10 rotatable bonds, ≤140 Ų) . However, analogues with fewer rotatable bonds (e.g., compound 24) or lower polarity (e.g., benzamide derivatives) may exhibit superior absorption.
- Sulfonylacetamidines and thienopyridine derivatives have higher molecular weights and polar surface areas, likely reducing permeation rates .
Spectroscopic and Crystallographic Comparisons
- NMR Data : The target compound’s 1H/13C NMR spectra would show distinct shifts for the benzyloxy group (e.g., aromatic protons at δ 7.3–7.5 ppm) and pyrimidine carboxamide (amide proton ~δ 10–12 ppm). In contrast, compound 25 () exhibits methoxy-group signals at δ 3.8–4.0 ppm, highlighting electronic differences between benzyloxy and methoxy substituents .
- Crystalline Forms: The thienopyridine analogue in exists as a stable salt (4-amino-5-(6-(4-methylpiperazinyl)-benzimidazolyl)thienopyridinone), suggesting that crystalline modifications could enhance solubility or stability for the target compound .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings regarding its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and potential mechanisms of action.
Molecular Formula : C16H16N4O2
Molecular Weight : 300.32 g/mol
CAS Number : 1421475-74-2
Structural Characteristics
The compound features a benzo[d]imidazole moiety, which is known for its biological activity, linked to a pyrimidine ring with a carboxamide functional group. This structural arrangement is believed to contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against various strains of bacteria and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against S. aureus , outperforming common antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| A | 3.12 | Staphylococcus aureus |
| B | 12.5 | Escherichia coli |
| C | 0.25 | Control (Ciprofloxacin) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways.
Research has identified that this compound acts as an inhibitor of the V600E BRAF mutation, which is implicated in several cancers. Inhibition assays showed that the compound could effectively reduce the activity of this mutant protein at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
- Benzo[d]imidazole Moiety : Contributes to bioactivity through interactions with biological targets.
- Pyrimidine Ring : Enhances solubility and bioavailability.
- Carboxamide Group : May facilitate hydrogen bonding with target proteins.
Toxicity and ADME Properties
Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable properties for this compound, indicating potential for further development as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a benzimidazole derivative with a functionalized pyrimidine precursor. Key steps include:
- Step 1: Preparation of the 6-(benzyloxy)pyrimidine-4-carboxylic acid intermediate via nucleophilic substitution or ester hydrolysis under acidic/basic conditions.
- Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF to form an active ester or mixed anhydride .
- Step 3: Reaction with 1H-benzo[d]imidazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to yield the target carboxamide.
- Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization .
Advanced: How can reaction conditions be optimized to minimize byproducts like imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Byproducts often arise from cyclization or unintended substitutions. Optimization strategies include:
- Temperature Control: Lower reaction temperatures (0–25°C) during coupling steps to suppress side reactions like aza-Michael additions or cyclization .
- Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective coupling, or Lewis acids (e.g., ZnCl₂) to direct reactivity toward the pyrimidine ring .
- Solvent Selection: Polar solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce unwanted cyclization .
- Validation: Characterize byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to pyrimidine carboxylate) to favor the desired product .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of benzyloxy protons (δ 4.8–5.2 ppm) and carboxamide carbonyl (δ ~165 ppm). Benzimidazole protons appear as multiplets in δ 7.2–8.5 ppm .
- Mass Spectrometry (ESI-MS): Validate molecular weight (expected [M+H]+ ~377.1 g/mol). Fragmentation patterns help identify the benzyloxy and carboxamide groups .
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and NH stretches (benzimidazole NH at ~3400 cm⁻¹) .
- Melting Point: Consistency with literature values (if available) ensures purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the benzyloxy group (e.g., replacing benzyl with substituted benzyl or alkyl chains) to assess steric/electronic effects .
- Functional Group Screening: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyrimidine ring to test for enhanced binding affinity in enzymatic assays .
- Biological Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer studies) .
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Basic: What functional groups in this compound influence its stability and reactivity?
Methodological Answer:
- Benzyloxy Group: Susceptible to hydrogenolysis (e.g., Pd/C, H₂) or acidic hydrolysis. Stabilize by avoiding strong acids or using protective atmospheres during synthesis .
- Carboxamide: Hydrolyzes under prolonged basic conditions. Use pH-controlled buffers (pH 6–8) in biological assays to maintain integrity .
- Benzimidazole Ring: Prone to oxidation; store compounds under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) in solution .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Control Experiments: Include known inhibitors/activators (e.g., imatinib for kinase assays) to validate assay sensitivity .
- Cross-Study Comparisons: Perform meta-analyses using public databases (e.g., PubChem BioAssay) to identify consensus targets or off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
